4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methoxy and Nitrophenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate phenol derivatives.
Formation of the Methylidene Bridge: The methylidene bridge is formed through a condensation reaction between the triazole derivative and an aldehyde.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound could be investigated for similar activities.
Medicine
Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and thiol group suggests potential interactions with metal ions and proteins, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitrophenoxy groups, along with the triazole and thiol functionalities, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O4S/c1-12-4-6-18(16(8-12)24(25)26)28-11-15-9-14(5-7-17(15)27-3)10-20-23-13(2)21-22-19(23)29/h4-10H,11H2,1-3H3,(H,22,29)/b20-10+ |
InChI Key |
SEHQNPWYQULJGK-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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